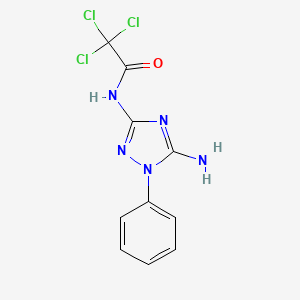
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide is a member of triazoles.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : The compound is synthesized by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011). Similarly, other derivatives of 1,2,4-triazole are synthesized using different reactions and conditions, highlighting the versatility and adaptability of these compounds in synthetic chemistry (Sheng-qing, 2010).
Structural Elucidation : Advanced spectroscopic techniques like 1H NMR, IR, and elemental analysis are utilized for the characterization of these synthesized compounds. These methods help in determining the chemical structure and purity of the compounds, which is crucial for their potential applications (Tan, Lim, & Dolzhenko, 2017).
Biological and Pharmacological Potential
Antimicrobial Activities : Many derivatives of 1,2,4-triazole, including those similar to the specified compound, exhibit significant antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, showing potential as effective antibacterial and antifungal agents (Hussain, Sharma, & Amir, 2008).
Anticancer Evaluation : Certain synthesized compounds from the 1,2,4-triazole family have demonstrated anticancer activities on various human cancer cell lines. This suggests the potential therapeutic application of these compounds in oncology (Lesyk et al., 2007).
Enzyme Inhibition Studies : Some derivatives have shown inhibitory potential against vital enzymes like acetylcholinesterase and butyrylcholinestrase, which are key targets in neurological disorders. This indicates the possible use of these compounds in the treatment of diseases like Alzheimer's (Riaz et al., 2020).
Anti-inflammatory Properties : Research on pyrolin derivatives of similar compounds has demonstrated significant anti-exudative properties, suggesting potential use in treating inflammation-related conditions (Chalenko et al., 2019).
Propiedades
Nombre del producto |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide |
|---|---|
Fórmula molecular |
C10H8Cl3N5O |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H8Cl3N5O/c11-10(12,13)7(19)15-9-16-8(14)18(17-9)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,19) |
Clave InChI |
VSFIFIOEYMXOMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C(Cl)(Cl)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



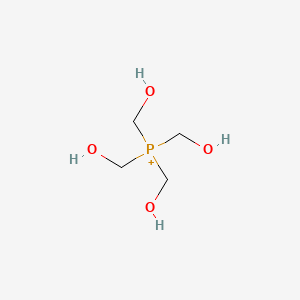
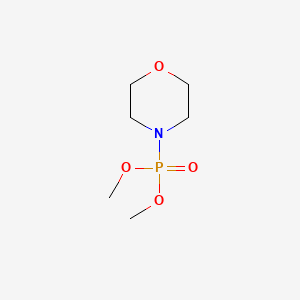
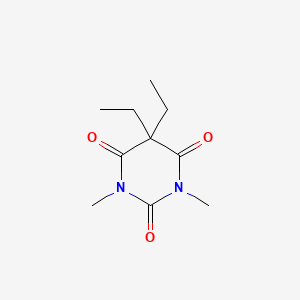

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)

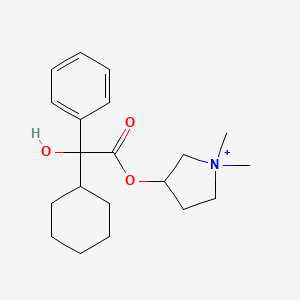
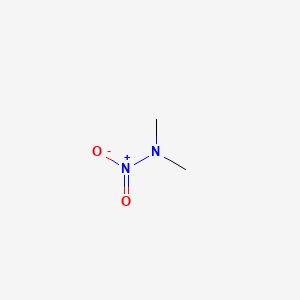
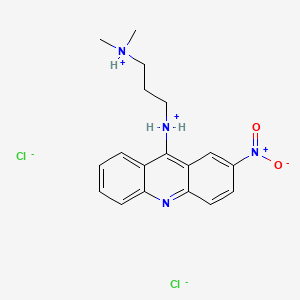
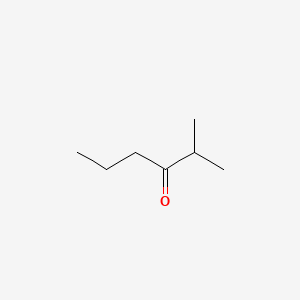
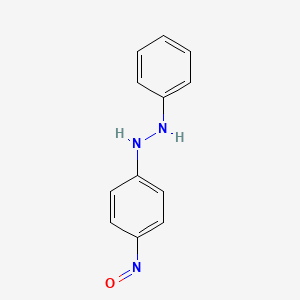
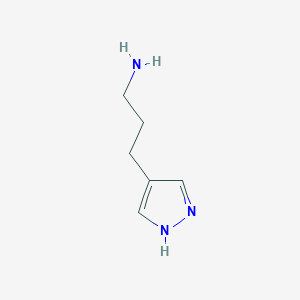

![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)